

# what is NDSB-211 and its chemical properties

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## Compound of Interest

Compound Name: NDSB-211

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## NDSB-211: A Technical Guide for Researchers

An In-depth Technical Guide on the Non-Detergent Sulfobetaine, **NDSB-211**, for Researchers, Scientists, and Drug Development Professionals.

### Introduction

**NDSB-211**, or 3-[Dimethyl-(2-hydroxyethyl)ammonio]-1-propanesulfonate, is a non-detergent sulfobetaine, a class of zwitterionic compounds widely utilized in protein chemistry. These molecules possess a hydrophilic sulfobetaine head group and a short hydrophobic tail, a structure that prevents them from forming micelles, distinguishing them from traditional detergents.[1][2] This unique characteristic allows **NDSB-211** to solubilize and stabilize proteins without causing denaturation, making it an invaluable tool in various biochemical applications.[1][3] It is particularly effective in preventing protein aggregation and facilitating the refolding of denatured proteins, thereby enhancing the yield of functional proteins from inclusion bodies.[1] Furthermore, **NDSB-211** has been successfully employed as an additive in protein crystallization, where it can improve crystal quality and even facilitate the growth of novel crystal forms.[4][5]

### Chemical and Physical Properties

**NDSB-211** is a white, solid compound that is highly soluble in water.[4][6] Its zwitterionic nature is maintained over a broad pH range, which, combined with its high solubility, allows for its use at high concentrations (typically 0.5-1.0 M) in buffered solutions without significantly altering the pH.[1][4] Unlike detergents, **NDSB-211** can be easily removed from protein solutions by dialysis due to its inability to form micelles.[1][3]

## Key Chemical Identifiers and Properties of NDSB-211

| Property          | Value   | Reference |
|-------------------|---|-----------|
| CAS Number        | 38880-58-9  | [6]       |
| Molecular Formula | C <sub>7</sub> H <sub>17</sub> NO <sub>4</sub> S  | [6]       |
| Molecular Weight  | 211.28 g/mol  | [6]       |
| Synonyms          | 3-[Dimethyl-(2-hydroxyethyl)ammonio]-1-propanesulfonate, Dimethyl(2-hydroxyethyl)(3-sulfopropyl)ammonium hydroxide inner salt | [6]       |
| Appearance        | White solid   | [6]       |
| Purity            | ≥98% (TLC)  | [6]       |

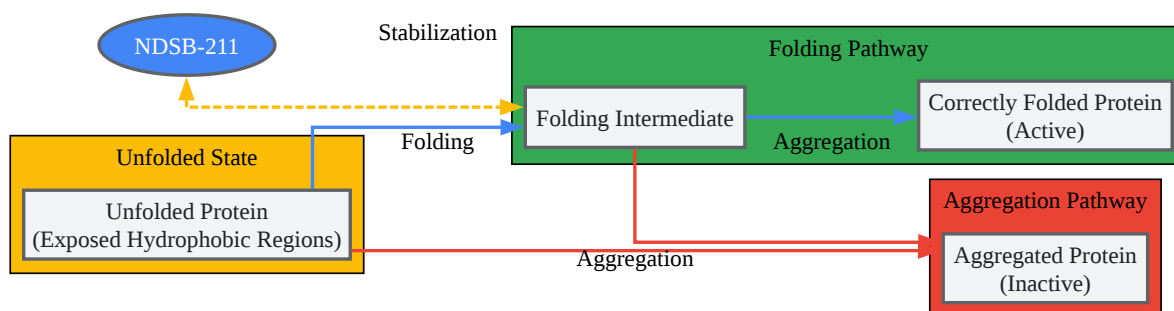
## Solubility Data for NDSB-211

| Solvent  | Solubility                 | Reference |
|----------|----------------------------|-----------|
| Water    | Soluble to 100 mM          | [7]       |
| Water    | 50 mg/mL                   | [6]       |
| Water    | ≥ 10% (at 20°C)            | [3]       |
| Water    | > 2.0 M                    | [1][4]    |
| Methanol | 5 mg/mL (clear, colorless) | [6]       |

## Mechanism of Action

The primary mechanism by which **NDSB-211** facilitates protein folding and prevents aggregation is through its interaction with folding intermediates. The short hydrophobic group of **NDSB-211** is thought to interact with exposed hydrophobic regions on unfolded or partially folded proteins, preventing them from aggregating with one another.[4] This transient interaction stabilizes the protein in a state that is more amenable to proper folding. Some

studies suggest that non-detergent sulfobetaines can act as "pharmacological chaperones," binding to shallow hydrophobic pockets on the protein surface and stabilizing the folded conformation.[8]



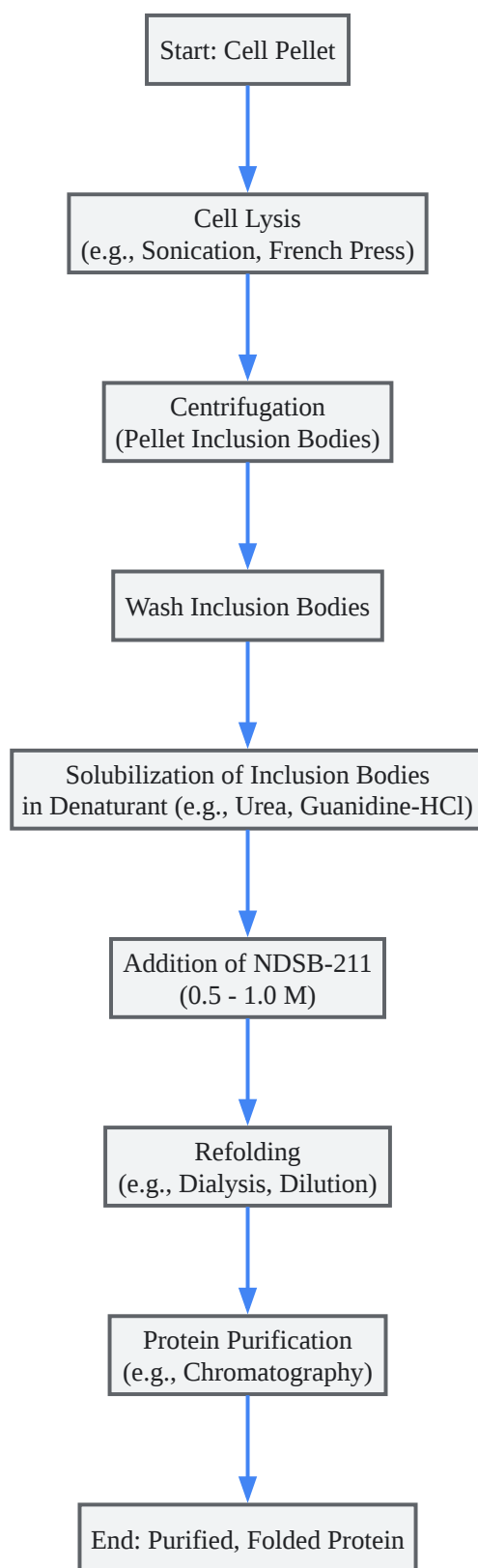
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Caption: Hypothetical mechanism of **NDSB-211** in protein folding.

## Experimental Protocols

### General Workflow for Protein Extraction and Solubilization using **NDSB-211**

The following diagram outlines a general workflow for extracting and solubilizing proteins, particularly from inclusion bodies, with the aid of **NDSB-211**.



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Caption: General workflow for protein extraction and refolding.

## Detailed Protocol for Protein Refolding by Dialysis

This protocol provides a step-by-step guide for refolding a denatured protein using **NDSB-211**, adapted from general protein refolding methodologies.

### Materials:

- Purified, denatured protein in a solubilization buffer (e.g., 6 M Guanidine-HCl or 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT).
- Refolding Buffer: 50 mM Tris-HCl pH 8.0, 0.5 M Arginine, 1 mM EDTA, 0.5 M **NDSB-211**, and a redox system (e.g., 1 mM GSH, 0.1 mM GSSG).
- Dialysis tubing with an appropriate molecular weight cut-off (MWCO).
- Stir plate and stir bar.
- Cold room or refrigerator (4°C).

### Procedure:

- Prepare the Dialysis Setup: Cut the dialysis tubing to the desired length and prepare it according to the manufacturer's instructions.
- Load the Sample: Load the denatured protein solution into the dialysis tubing and securely close both ends.
- First Dialysis Step: Place the dialysis bag into a large volume (at least 100-fold the sample volume) of refolding buffer containing a low concentration of the denaturant (e.g., 2 M Guanidine-HCl or 4 M Urea) and **NDSB-211**. Stir gently at 4°C for 4-6 hours.
- Subsequent Dialysis Steps: Transfer the dialysis bag to fresh refolding buffer with a progressively lower concentration of denaturant and containing **NDSB-211**. Repeat this step 2-3 times, with the final dialysis step being in refolding buffer with no denaturant. Each dialysis step should be for at least 4-6 hours or overnight.
- Final Dialysis: Perform a final dialysis step against a buffer suitable for downstream applications, without **NDSB-211** if desired.

- Protein Recovery and Analysis: Recover the refolded protein from the dialysis bag and centrifuge to remove any precipitated protein. Analyze the protein for proper folding and activity.

## Protocol for Protein Crystallization with NDSB-211 as an Additive

The following protocol outlines the use of **NDSB-211** as an additive in protein crystallization experiments, based on the vapor diffusion method.

### Materials:

- Purified, concentrated protein solution.
- Crystallization screen solutions.
- **NDSB-211** stock solution (e.g., 2 M in water).
- Crystallization plates (e.g., sitting drop or hanging drop).
- Pipettes and tips.

### Procedure:

- Prepare the Protein-NDSB Mixture: Just before setting up the crystallization trials, add **NDSB-211** to the protein solution to a final concentration of 0.1 M to 0.5 M. It is crucial to add the **NDSB-211** before the precipitant.<sup>[4]</sup>
- Set up the Crystallization Plate:
  - Reservoir: Pipette the crystallization screen solution into the reservoir of the crystallization plate.
  - Drop: In the drop well, mix a small volume of the protein-**NDSB-211** solution with an equal volume of the reservoir solution.
- Seal and Incubate: Seal the plate and incubate at a constant temperature.

- **Monitor Crystal Growth:** Regularly monitor the drops for crystal formation. If precipitation occurs instead of crystals, the concentration of the precipitant may need to be gradually increased, as **NDSB-211** is a solubilizing agent.[\[1\]](#)[\[4\]](#)

## Applications of NDSB-211 in Research and Development

| Application             | Description   | References                              |
|-------------------------|---|---|
| Protein Extraction      | Increases the yield of membrane, nuclear, and cytoskeletal-associated proteins.                                       | <a href="#">[2]</a>                     |
| Protein Solubilization  | Solubilizes proteins without denaturation, particularly those expressed as inclusion bodies.                          | <a href="#">[1]</a> <a href="#">[3]</a> |
| Protein Refolding       | Prevents aggregation and facilitates the renaturation of chemically and thermally denatured proteins.                 | <a href="#">[1]</a>                     |
| Protein Crystallization | Acts as an additive to improve crystal quality, increase crystal size, and enable the formation of new crystal forms. | <a href="#">[4]</a> <a href="#">[5]</a> |
| Electrophoresis         | Can be used in isoelectric focusing (IEF) to reduce protein precipitation.  | <a href="#">[2]</a>                     |
| Drug Development        | Can be used as an excipient to improve the solubility and stability of drug compounds.                                | <a href="#">[2]</a>                     |

## Conclusion

**NDSB-211** is a versatile and effective tool for researchers working with proteins. Its non-denaturing, zwitterionic nature, coupled with its ability to prevent aggregation and promote

proper folding, makes it an excellent choice for a wide range of applications, from initial protein extraction to the final stages of structural determination through crystallization. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of **NDSB-211** in the laboratory.

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